molecular formula C14H17N5O3S B10879820 2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide

2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide

Cat. No.: B10879820
M. Wt: 335.38 g/mol
InChI Key: OUSGSRIMHKXANA-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, triazole, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Methoxyphenyl Acetyl Intermediate: This step involves the acylation of 4-methoxyphenylacetic acid using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Synthesis of the Triazole Moiety: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under reflux conditions.

    Coupling Reaction: The final step involves coupling the methoxyphenyl acetyl intermediate with the triazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The triazole ring can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions, where the hydrazide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted acetohydrazide derivatives.

Scientific Research Applications

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and triazole moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C14H17N5O3S/c1-9-15-14(19-16-9)23-8-13(21)18-17-12(20)7-10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,21)(H,15,16,19)

InChI Key

OUSGSRIMHKXANA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NNC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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